

An In-depth Technical Guide to Diethyl(2-bromoethyl)phosphonate

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Compound of Interest

Compound Name: *Dimethyl(2-bromoethyl)phosphonate*

Cat. No.: *B3395263*

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An Important Note on the Subject Compound: Initial searches for "**Dimethyl(2-bromoethyl)phosphonate**" yielded limited specific technical data. The vast majority of available scientific literature, including CAS registry information, pertains to "Diethyl(2-bromoethyl)phosphonate." Therefore, this guide will focus on the diethyl ester to provide a comprehensive and well-supported technical overview.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, synthesis, and key applications of Diethyl(2-bromoethyl)phosphonate.

Chemical Identification and Properties

Diethyl(2-bromoethyl)phosphonate is a versatile organophosphorus compound widely utilized as a reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a phosphonate ester group, allows for a diverse range of chemical transformations.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Diethyl (2-bromoethyl)phosphonate
CAS Number	5324-30-1
Molecular Formula	C ₆ H ₁₄ BrO ₃ P
Synonyms	(2-Bromoethyl)phosphonic acid diethyl ester, NSC 119421, NSC 2672

Note: The CAS number for **Dimethyl(2-bromoethyl)phosphonate** is 26119-42-6, though detailed technical information for this compound is sparse in publicly available literature.

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	245.05 g/mol [1]
Appearance	Colorless to slightly yellow liquid
Density	1.348 g/mL at 25 °C[2]
Boiling Point	75 °C at 1 mmHg[2]
Refractive Index	n _{20/D} 1.461[2]
Flash Point	>110 °C (>230 °F)
Solubility	Soluble in water (20 g/L at 25°C)

Experimental Protocols

A common and efficient method for the synthesis of Diethyl(2-bromoethyl)phosphonate is the Michaelis-Arbuzov reaction.

Protocol:

- To a solution of 2-bromoethanol (1.42 mL, 20 mmol) and dry pyridine (3.23 mL, 40 mmol) in dry dichloromethane (25 mL), cool the mixture to 0°C.

- Add diethyl chlorophosphate (3.36 mL, 23 mmol) dropwise to the cooled solution.
- Allow the reaction mixture to stir at room temperature for 24 hours.[3]
- Following the reaction, add diethyl ether (40 mL) and 1 N HCl (40 mL).
- Separate the organic layer and wash it sequentially with 1 N HCl and saturated sodium bicarbonate (NaHCO_3) solution.
- Dry the organic layer over magnesium sulfate (MgSO_4).
- Evaporate the solvent under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and pentane, to yield the product as a light yellowish oil.[3]

Diethyl(2-bromoethyl)phosphonate serves as a precursor for the synthesis of novel phosphonic acid monomers used in dental adhesives. These monomers can enhance the bonding performance to both enamel and metal alloys.[4]

Protocol for Monomer Synthesis (Generalised):

- Synthesize (meth)acryloxyalkyl 3-phosphonopropionates by reacting an appropriate hydroxyalkyl (meth)acrylate with a derivative of Diethyl(2-bromoethyl)phosphonate. This typically involves a multi-step synthesis where the phosphonate is further functionalized.
- Prepare an experimental adhesive resin by incorporating 3 wt% of the synthesized phosphonic acid monomer into a resin matrix containing a suitable initiator system (e.g., BPO/DEPT/BPBA).[4]
- Evaluate the tensile bond strength of the experimental adhesive on prepared substrates (e.g., unetched, ground enamel and sandblasted Ni-Cr alloy) using a universal testing machine.[4]

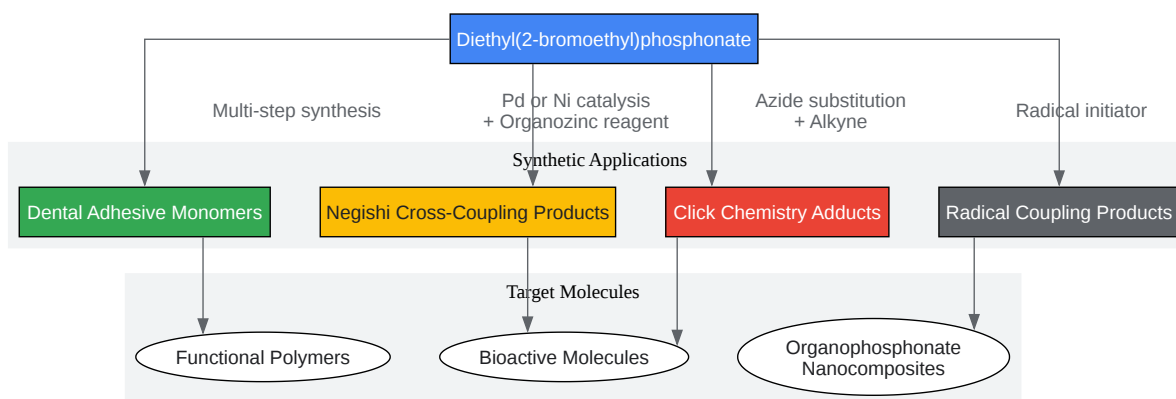
Diethyl(2-bromoethyl)phosphonate can be utilized in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

General Experimental Protocol:

- In a glovebox, charge a reaction vessel with a palladium or nickel catalyst and a suitable ligand.
- Add a solution of the organozinc reagent in an appropriate anhydrous solvent (e.g., THF).
- Add Diethyl(2-bromoethyl)phosphonate to the mixture.
- Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by techniques such as TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over a drying agent (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Visualized Workflow and Applications

The following diagram illustrates the role of Diethyl(2-bromoethyl)phosphonate as a key intermediate in the synthesis of various functionalized molecules.



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Caption: Synthetic pathways of Diethyl(2-bromoethyl)phosphonate.

This workflow diagram illustrates the versatility of Diethyl(2-bromoethyl)phosphonate as a precursor in various chemical reactions, leading to the synthesis of a wide range of functional materials and bioactive compounds.

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